

Establishing the Structure of 5-Bromo-6-hydroxypicolinic Acid Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 5-Bromo-6-hydroxypicolinic acid

Cat. No.: B566694

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural elucidation and potential performance of **5-Bromo-6-hydroxypicolinic acid** and its derivatives. Due to the limited availability of direct experimental data on this specific compound, this document leverages data from closely related analogues, including its isomer 5-bromo-6-hydroxynicotinic acid and other substituted picolinic acids, to provide a comprehensive predictive overview. This approach allows for an informed understanding of its likely chemical properties, synthetic routes, and potential biological activities.

Structural and Physicochemical Properties: A Comparative Overview

The introduction of bromo and hydroxyl groups to the picolinic acid scaffold is expected to significantly influence its physicochemical properties, impacting its solubility, acidity, and potential for intermolecular interactions. While experimental data for **5-Bromo-6-hydroxypicolinic acid** is scarce, predicted values and data from related compounds offer valuable insights.

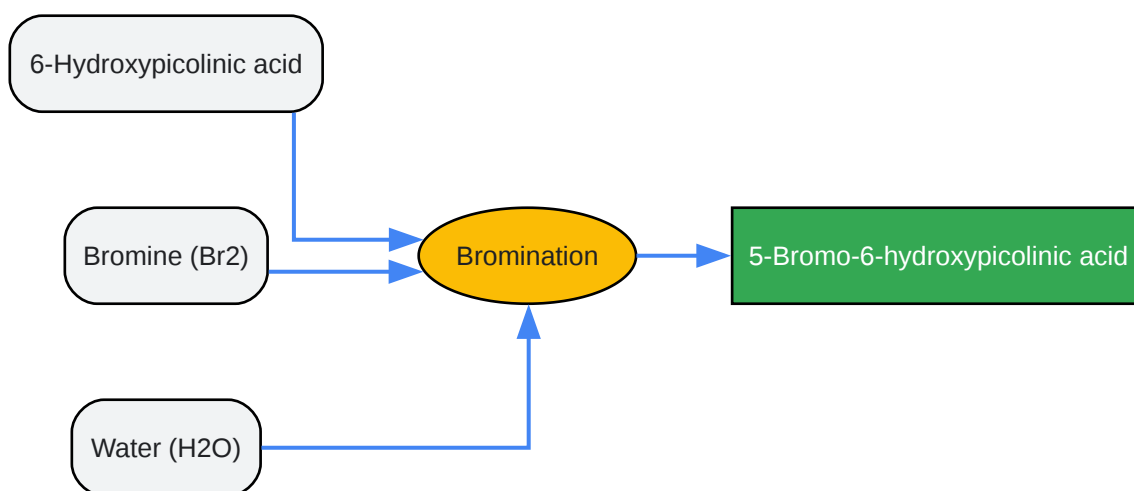
Property	5-Bromo-6-hydroxypicolinic acid (Predicted)	5-Bromopicolinic acid (Experimental)	6-Hydroxypicolinic acid (Experimental)	5-Bromo-6-hydroxynicotinic acid (Experimental)
Molecular Weight (g/mol)	218.01	202.00	139.11[1]	218.01
Melting Point (°C)	>300 (Predicted) [2]	184-186	210-212 (dec.)	>300[2]
pKa	3.38±0.50 (Predicted)[2]	-	~5.2	3.38±0.50 (Predicted)[2]
LogP	-	1.48	-0.9	-
Appearance	-	White to off-white crystalline powder	White to light yellow crystalline powder	Tan solid[3][4]
Solubility	Slightly soluble in water (Predicted) [2]	Slightly soluble in water	Soluble in hot water	Slightly soluble in water, soluble in methanol and ethanol[2]

Synthesis and Structural Elucidation: Experimental Protocols

While a specific protocol for **5-Bromo-6-hydroxypicolinic acid** is not readily available in the literature, a plausible synthetic route can be proposed based on established methods for analogous compounds. The primary alternative for comparison is the synthesis of the isomeric 5-bromo-6-hydroxynicotinic acid.

Proposed Synthesis of 5-Bromo-6-hydroxypicolinic Acid

This proposed synthesis adapts a known procedure for the bromination of a hydroxypyridine derivative.



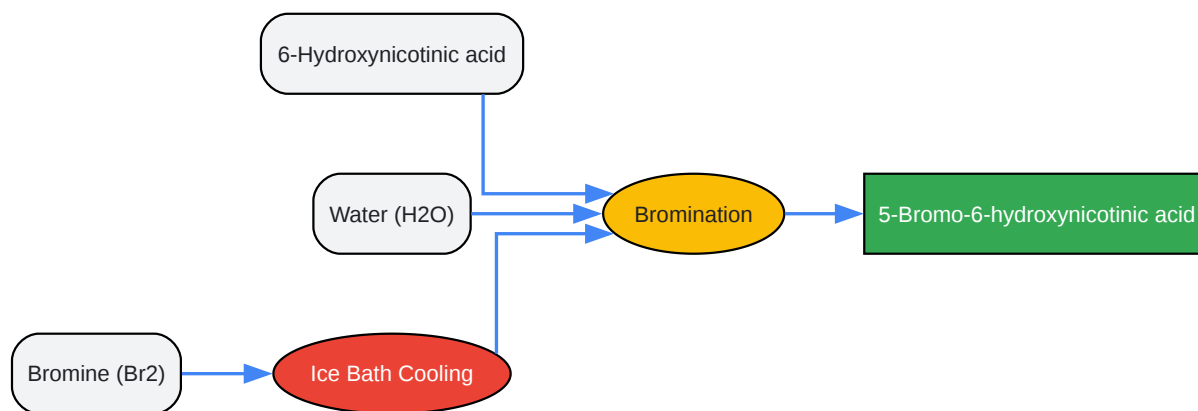
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Caption: Proposed synthetic pathway for **5-Bromo-6-hydroxypicolinic acid**.

Experimental Protocol:

- Reaction Setup: Suspend 6-hydroxypicolinic acid (1.0 eq) in water.
- Bromination: Slowly add a solution of bromine (1.1 eq) in water to the suspension at room temperature with stirring.
- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After completion, filter the precipitate, wash with cold water, and dry under vacuum to yield **5-Bromo-6-hydroxypicolinic acid**.

Comparative Synthesis of 5-Bromo-6-hydroxynicotinic Acid[3][4]



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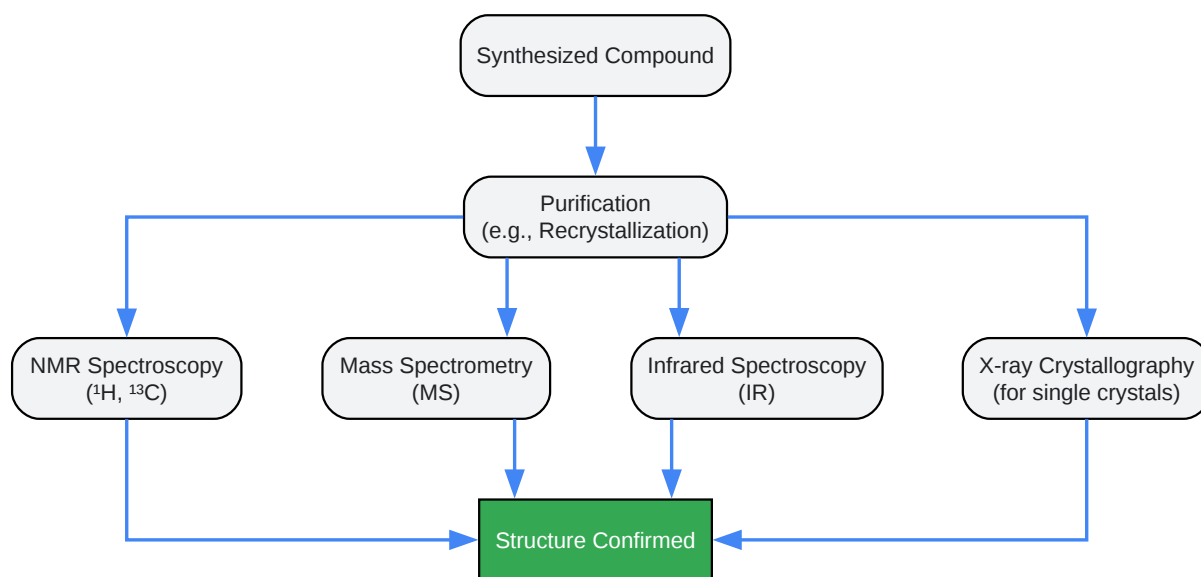
Caption: Synthesis of 5-Bromo-6-hydroxynicotinic acid.

Experimental Protocol:

- Reaction Setup: 6-hydroxynicotinic acid (8 g, 57.6 mmol) was suspended in water (30 mL).
[3][4]
- Bromination: Bromine (4.2 mL, 81.4 mmol) was slowly added under ice bath cooling conditions.[3][4]
- Reaction: The reaction mixture was stirred at room temperature for 24 hours.[3][4]
- Work-up: The solid product was collected by filtration, washed with water, and dried in a vacuum oven at 40 °C for 24 h to afford 5-bromo-6-hydroxynicotinic acid (12.1 g, 97% yield) as a tan solid.[3][4]

Structural Characterization

The structure of the synthesized compounds can be unequivocally established using a combination of spectroscopic techniques.



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Caption: General workflow for structural elucidation.

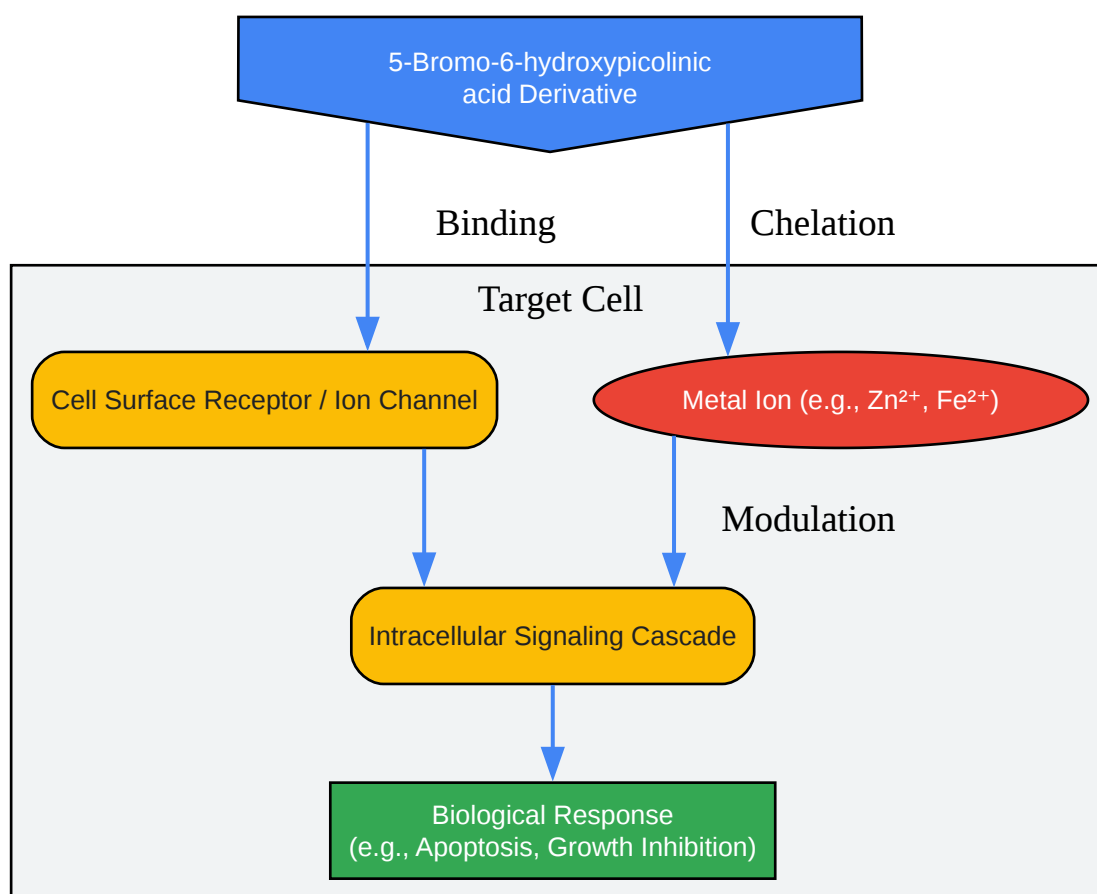
Expected Spectroscopic Data for 5-Bromo-6-hydroxypicolinic Acid

Technique	Expected Observations	Comparative Data for 5-Bromo-6-hydroxynicotinic acid
^1H NMR	Two aromatic protons, likely doublets, in the region of 7.5-8.5 ppm. A broad singlet for the carboxylic acid proton (>10 ppm) and a broad singlet for the hydroxyl proton.	^1H NMR (400 MHz, DMSO- d_6): δ 8.04 (d, J = 2.53 Hz, 1H), 8.16 (d, J = 2.27 Hz, 1H), 12.59 (br s, 1H), 12.90 (br s, 1H). [3] [4]
^{13}C NMR	Six distinct carbon signals. The carboxylic carbon signal is expected around 165-175 ppm. The carbon bearing the bromine will be shifted downfield.	Not available.
IR (cm^{-1})	Broad O-H stretch (acid and phenol) around 3000-3500 cm^{-1} , C=O stretch (acid) around 1700 cm^{-1} , C=C and C=N stretching in the aromatic region (1400-1600 cm^{-1}), and a C-Br stretch in the fingerprint region.	Not available.
Mass Spec.	A molecular ion peak corresponding to the molecular weight (218.01 g/mol) with a characteristic isotopic pattern for one bromine atom (M and M+2 peaks of approximately equal intensity).	Not available.

Performance and Biological Activity: A Comparative Outlook

While the specific biological activities of **5-Bromo-6-hydroxypicolinic acid** have not been extensively reported, the activities of related halogenated and hydroxylated pyridine carboxylic acids can provide insights into its potential applications.

Compound/Class	Reported Biological Activity	Potential Mechanism of Action	Reference
Picolinic Acid Derivatives	Bimodal physiological activity.[5]	The electron structure of the molecules influences their physiological effect.[5]	Izv Akad Nauk Ser Biol. 2000 Mar-Apr: (2):153-7[5]
Halogenated Marine Natural Products	Antibacterial, antifungal, antiparasitic, antiviral, antitumor, anti-inflammatory, antioxidant, and enzymatic activity.[6] [7]	Varies depending on the specific compound and its target.	Mar. Drugs 2015, 13, 4048-4081[7]
Halogenated 8-hydroxyquinolines	Neuroprotection, anticancer, antibacterial, antifungal.[8]	Metal chelation is a key aspect of their biological activity.[8]	J. Inorg. Biochem. 2017, 177, 256-267
Brominated Picolinic Acid Analogs	Toxicity in CHO cells, with activity dependent on the substitution pattern.[9]	Chelation of zinc and iron, and the ability to cross cell membranes (related to LogP).[9]	IOVS, ARVO E-Abstract 2002, 43, 2305[9]



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Caption: Hypothesized mechanism of action for **5-Bromo-6-hydroxypicolinic acid** derivatives.

Based on the data from related compounds, it is plausible that **5-Bromo-6-hydroxypicolinic acid** derivatives could exhibit biological activity through mechanisms involving metal ion chelation and interaction with cellular signaling pathways. Further experimental validation is necessary to confirm these hypotheses.

Conclusion

This comparative guide provides a foundational understanding of the synthesis, structure, and potential performance of **5-Bromo-6-hydroxypicolinic acid** derivatives. By drawing parallels with well-characterized analogues, we have outlined plausible experimental approaches and predicted key characteristics. This information serves as a valuable resource for researchers initiating studies on this and related classes of compounds, highlighting the importance of systematic structural and functional comparisons in the exploration of novel chemical entities.

Future work should focus on the direct synthesis and biological evaluation of **5-Bromo-6-hydroxypicolinic acid** to validate these predictions and fully elucidate its therapeutic potential.

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